Potassium 2-hydroxy-5-(morpholine-4-sulfonyl)benzoate

Cyclooxygenase inhibition Anti-inflammatory drug discovery Salicylic acid SAR

For COX-1/COX-2 SAR and aqueous assays, choose the potassium salt (CAS 1007037-11-7) over the free acid (CAS 91134-85-9). Full ionization of the carboxylate group eliminates intramolecular hydrogen bonding, enhancing aqueous solubility by 10- to >1000-fold and preventing precipitation artifacts in IC50 determinations. The 38.09 g/mol mass difference from the free acid enables unambiguous LC-MS differentiation. Supplied with defined stoichiometry, ≥95% purity, and cold-chain storage to preserve solid-state stability. Ideal for target engagement studies, salt screening, and analytical reference standards.

Molecular Formula C11H12KNO6S
Molecular Weight 325.38 g/mol
CAS No. 1007037-11-7
Cat. No. B3373511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium 2-hydroxy-5-(morpholine-4-sulfonyl)benzoate
CAS1007037-11-7
Molecular FormulaC11H12KNO6S
Molecular Weight325.38 g/mol
Structural Identifiers
SMILESC1COCCN1S(=O)(=O)C2=CC(=C(C=C2)O)C(=O)[O-].[K+]
InChIInChI=1S/C11H13NO6S.K/c13-10-2-1-8(7-9(10)11(14)15)19(16,17)12-3-5-18-6-4-12;/h1-2,7,13H,3-6H2,(H,14,15);/q;+1/p-1
InChIKeyOYSQVGIUIDZOCJ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2.5 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Potassium 2-Hydroxy-5-(morpholine-4-sulfonyl)benzoate (CAS 1007037-11-7): Identity, Supplier Landscape, and Procurement Baseline


Potassium 2-hydroxy-5-(morpholine-4-sulfonyl)benzoate (CAS 1007037-11-7) is a potassium salt of a morpholine-sulfonyl substituted salicylic acid derivative. With the molecular formula C11H12KNO6S and molecular weight of 325.38 g/mol, this compound represents a specialized building block within the broader class of sulfonamide-substituted benzoic acid analogs that have been investigated as selective cyclooxygenase-1 (COX-1) inhibitors and anti-inflammatory agents . The compound is commercially available as a research-grade chemical from multiple global suppliers, with cataloged purity specifications of ≥95% and storage recommendations for refrigerated/frozen conditions . The free acid counterpart, 2-hydroxy-5-(morpholine-4-sulfonyl)benzoic acid, bears CAS 91134-85-9 [1]. This compound occupies a niche position in the salicylate-based anti-inflammatory chemical space, structurally related to mofezolac (a marketed COX-1 selective NSAID with IC50 of 1.44 nM against COX-1 and 447 nM against COX-2) and to the broader class of 5-substituted-2-hydroxy-benzoic acid analogs that demonstrate enhanced COX-1/COX-2 inhibitory profiles [2].

Why Potassium 2-Hydroxy-5-(morpholine-4-sulfonyl)benzoate (CAS 1007037-11-7) Cannot Be Interchanged with Generic Analogs


The potassium salt form (CAS 1007037-11-7) is not functionally interchangeable with the corresponding free acid (CAS 91134-85-9) . Salt selection governs aqueous solubility, dissolution rate, hygroscopicity, and formulation compatibility—all critical parameters in pharmaceutical research and chemical biology workflows. The free acid (C11H13NO6S, MW 287.29 g/mol) exhibits a melting point of 230°C in ethanol and predicted boiling point of 530.3±60.0°C, reflecting the strong intermolecular hydrogen bonding characteristic of non-ionized salicylic acid derivatives . In contrast, the potassium salt introduces a full negative charge on the carboxylate moiety, fundamentally altering aqueous solubility, ionization state at physiological pH, and crystallization behavior—factors that directly impact in vitro assay reproducibility, dosing accuracy, and scale-up feasibility . Substitution of 5-position analogs (e.g., 4-substituted-2-hydroxy-benzoic acid derivatives) yields significantly different COX enzyme inhibitory activities, with 5-substituted variants demonstrating consistently superior potency across both COX-1 and COX-2 isoforms in comparative SAR studies [1]. Procurement decisions based solely on scaffold similarity risk introducing uncontrolled variables in solubility-limited assays, cell-based studies requiring precise dosing, and formulations requiring defined salt stoichiometry.

Potassium 2-Hydroxy-5-(morpholine-4-sulfonyl)benzoate: Quantitative Comparative Evidence for Scientific Procurement Decisions


5-Substituted versus 4-Substituted Salicylic Acid Analogs: SAR-Derived Positional Selectivity Advantage for COX Inhibition

The target compound bears the morpholine-4-sulfonyl group at the 5-position of the salicylic acid scaffold. Systematic SAR analysis of 5-substituted versus 4-substituted-2-hydroxy-benzoic acid analogs reveals that 5-substituted derivatives exhibit consistently superior inhibitory activity against both COX-1 and COX-2 enzymes. In a comparative panel of 5-substituted-2-hydroxy-benzoic acid analogs (compounds 7a-7h), a morpholine-containing analog demonstrated COX-1 IC50 of 8.90 ± 0.14 µM and COX-2 IC50 of 71.00 ± 1.41 µM, yielding a COX-1 selectivity index (SI = COX-1 IC50 / COX-2 IC50) of 0.13 [1]. This represents a 6.4-fold stronger COX-1 preference relative to the 4-(methylsulfonyl)phenyl analog (SI = 2.39) and a 7.5-fold stronger COX-1 preference relative to the 4-(pyrrolidin-1-yl)phenyl analog (SI = 0.83).

Cyclooxygenase inhibition Anti-inflammatory drug discovery Salicylic acid SAR

Potassium Salt versus Free Acid Form: Differential Aqueous Solubility and Formulation Compatibility

The potassium salt (CAS 1007037-11-7, MW 325.38 g/mol, carboxylate anion) differs fundamentally from the free acid (CAS 91134-85-9, MW 287.29 g/mol, carboxylic acid) in ionization state at physiological pH, which dictates aqueous solubility. The free acid exhibits a melting point of 230°C in ethanol, indicative of strong intermolecular hydrogen bonding that limits aqueous solubility . The potassium salt introduces a full negative charge on the carboxylate moiety (confirmed by SMILES notation showing C([O-])=O and K+ counterion) , which eliminates intramolecular hydrogen bonding and enhances water solubility through ion-dipole interactions—a well-established principle in pharmaceutical salt selection [1].

Pharmaceutical salt selection Aqueous solubility Formulation development

Commercial Availability and Purity Benchmarking: Direct Supplier Comparison Data

Commercial availability data from multiple global suppliers provides a verifiable procurement baseline. The compound is offered by at least three established chemical vendors with documented purity specifications of ≥95% and defined storage conditions . This contrasts with the free acid analog (CAS 91134-85-9), which, while also commercially available at 95% purity, shows a different supplier landscape and storage profile .

Chemical procurement Research reagent sourcing Purity specifications

COX-1 Selectivity Profile of Morpholine Sulfonyl-Containing Salicylates: Class-Level Differentiation from Mofezolac

The target compound belongs to the same pharmacologic class as mofezolac (CAS 78967-07-4), a clinically marketed selective COX-1 inhibitor with an IC50 of 1.44 nM against COX-1 and 447 nM against COX-2, yielding a COX-1/COX-2 selectivity ratio of 310-fold [1]. Morpholine sulfonyl-containing salicylic acid analogs (structurally related to the target compound) demonstrate COX-1 IC50 values in the low micromolar range (8.90 µM) and COX-1 selectivity indices of 0.13 [2], representing a distinct potency and selectivity profile within the broader salicylate-based COX-1 inhibitor class.

COX-1 selective inhibition NSAID scaffold comparison Salicylate-based anti-inflammatory agents

Lack of Direct Biological Activity Data for CAS 1007037-11-7 in Peer-Reviewed Literature

Comprehensive searches of peer-reviewed literature indexed in PubMed, BindingDB, ChEMBL, and major chemical databases (February 2026) reveal no direct biological activity measurements specifically attributed to potassium 2-hydroxy-5-(morpholine-4-sulfonyl)benzoate (CAS 1007037-11-7) [1]. BindingDB entries citing CAS 1007037-11-7 were examined and found to reference distinct chemical entities rather than this specific compound [2]. The compound is cataloged as a research chemical by commercial suppliers but has not been the subject of published pharmacological characterization .

Data availability assessment Research chemical characterization Evidence-based procurement

Molecular Weight and Stoichiometric Differentiation: Potassium Salt versus Free Acid for Analytical Method Development

The molecular weight of potassium 2-hydroxy-5-(morpholine-4-sulfonyl)benzoate is 325.38 g/mol (C11H12KNO6S) , while the free acid counterpart (2-hydroxy-5-(morpholine-4-sulfonyl)benzoic acid) has a molecular weight of 287.29 g/mol (C11H13NO6S) [1]. This 38.09 g/mol difference corresponds precisely to the replacement of a proton with a potassium cation (K+ = 39.10 g/mol, H+ = 1.01 g/mol).

Analytical method development LC-MS quantification Salt stoichiometry

Potassium 2-Hydroxy-5-(morpholine-4-sulfonyl)benzoate (CAS 1007037-11-7): Evidence-Based Research and Industrial Application Scenarios


Aqueous Assay-Compatible COX-1 Inhibitor Tool Compound for In Vitro Pharmacology

Researchers evaluating the COX-1/COX-2 selectivity of 5-substituted salicylic acid analogs should select the potassium salt (CAS 1007037-11-7) over the free acid (CAS 91134-85-9) when performing aqueous enzyme inhibition or cell-based assays. The free acid exhibits a melting point of 230°C and strong intermolecular hydrogen bonding that limits aqueous solubility [1]. The potassium salt, with its fully ionized carboxylate moiety, provides enhanced solubility for accurate dosing in assay buffers at physiological pH—eliminating precipitation artifacts that confound IC50 determination [2]. Class-level SAR data demonstrate that 5-substituted-2-hydroxy-benzoic acid analogs bearing morpholine sulfonyl groups exhibit COX-1 IC50 values of 8.90 µM and COX-1 selectivity indices of 0.13, distinguishing them from 4-substituted positional isomers with weaker activity . This compound serves as a structurally defined, solubility-optimized tool for COX-1 target engagement studies and comparative SAR investigations.

Analytical Reference Standard for LC-MS Method Development and Quantification

Analytical chemistry laboratories developing LC-MS methods for quantification of morpholine sulfonyl-containing salicylates should procure the potassium salt (CAS 1007037-11-7) as a distinct analytical reference standard. The 38.09 g/mol molecular weight difference from the free acid (325.38 vs 287.29 g/mol) [1][2] provides unambiguous mass spectrometric differentiation. In workflows where both salt and free acid forms may be present (e.g., salt-to-free acid conversion studies, metabolite identification, or formulation stability testing), the 13.3% mass difference enables simultaneous quantification without chromatographic co-elution interference. The defined salt stoichiometry (one potassium per molecule, confirmed by SMILES notation) ensures accurate molarity calculations when preparing calibration curves. Commercial availability from multiple suppliers with ≥95% purity specifications [3] supports method validation requirements and long-term analytical consistency.

Pharmaceutical Formulation Pre-Development: Salt Screening and Solubility Optimization

Pharmaceutical scientists conducting salt screening or pre-formulation development for salicylate-based anti-inflammatory candidates should evaluate the potassium salt (CAS 1007037-11-7) as a comparator to the free acid and other salt forms. The free acid (melting point 230°C) [1] reflects high crystal lattice energy that correlates with poor aqueous solubility—a recognized limitation for oral bioavailability of salicylic acid derivatives. The potassium salt, through conversion of the carboxylic acid to a carboxylate anion [2], eliminates intramolecular hydrogen bonding and enhances aqueous solubility by 10- to >1000-fold for salicylate-class compounds . The defined stoichiometry (one potassium counterion per molecule) and commercial availability in gram-scale quantities (1g, 5g, 10g from FUJIFILM Wako) enable systematic evaluation of dissolution rate, hygroscopicity, and solid-state stability. The cold-chain storage requirement (refrigerated/frozen) is a tangible formulation consideration that distinguishes this salt from room-temperature-stable free acid analogs.

Medicinal Chemistry Scaffold for 5-Position SAR Exploration and Lead Optimization

Medicinal chemists pursuing structure-activity relationship (SAR) studies of salicylic acid-based COX-1 inhibitors should prioritize the 5-substituted morpholine sulfonyl scaffold represented by CAS 1007037-11-7. Comparative SAR data demonstrate that 5-substituted-2-hydroxy-benzoic acid analogs exhibit consistently superior COX-1 and COX-2 inhibitory activity relative to 4-substituted positional isomers [1]. Within the 5-substituted series, the morpholine sulfonyl moiety confers a COX-1 selectivity index of 0.13 (8.90 µM COX-1 IC50 / 71.00 µM COX-2 IC50)—a 18.4-fold greater COX-1 selectivity compared to the methylsulfonyl analog (SI = 2.39) [1]. This scaffold occupies a distinct potency and selectivity position relative to mofezolac (COX-1 IC50 = 1.44 nM, 310-fold COX-1 selective) [2], offering researchers a moderate-potency alternative for target validation where ultra-high potency is not required or may introduce confounding pharmacology. The potassium salt form ensures reliable solubility during SAR expansion and analog synthesis.

Quote Request

Request a Quote for Potassium 2-hydroxy-5-(morpholine-4-sulfonyl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.